molecular formula C18H12BrN3OS B12030778 (5E)-5-(4-bromobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606956-81-4

(5E)-5-(4-bromobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12030778
CAS No.: 606956-81-4
M. Wt: 398.3 g/mol
InChI Key: MYUQNNXTJGRCPO-XNTDXEJSSA-N
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Description

The compound (5E)-5-(4-bromobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (hereafter referred to as the target compound) is a heterocyclic derivative featuring a thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core. Its molecular formula is C₁₈H₁₂BrN₃OS, with a bromine atom at the para position of the benzylidene moiety and a methyl group on the 4-methylphenyl substituent (). The (5E)-configuration is critical for its spatial arrangement, as confirmed by SMILES notation and InChI descriptors.

Properties

CAS No.

606956-81-4

Molecular Formula

C18H12BrN3OS

Molecular Weight

398.3 g/mol

IUPAC Name

(5E)-5-[(4-bromophenyl)methylidene]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C18H12BrN3OS/c1-11-2-6-13(7-3-11)16-20-18-22(21-16)17(23)15(24-18)10-12-4-8-14(19)9-5-12/h2-10H,1H3/b15-10+

InChI Key

MYUQNNXTJGRCPO-XNTDXEJSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=C(C=C4)Br)/SC3=N2

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)Br)SC3=N2

Origin of Product

United States

Preparation Methods

Reaction Design

This one-pot method combines 2-(4-methylphenyl)-1,2,4-triazole-3-thiol , chloroacetic acid , and 4-bromobenzaldehyde under acidic conditions to form the thiazolo-triazolone core and exocyclic double bond simultaneously.

Reagents and Conditions:

  • Molar ratio : 1:1:1 (triazole thiol : chloroacetic acid : aldehyde).

  • Catalyst : Sodium acetate (2 eq) in acetic acid/acetic anhydride (3:1 v/v).

  • Temperature : Reflux at 110°C for 6–8 hours.

  • Workup : Precipitation in ice-water, filtration, and recrystallization (ethanol).

Mechanism:

  • Cyclocondensation : Chloroacetic acid reacts with the triazole thiol to form a thioether intermediate, which cyclizes into the thiazolo[3,2-b][1,2,]triazol-6(5H)-one core.

  • Knoevenagel Condensation : The active methylene group at C5 undergoes nucleophilic attack on 4-bromobenzaldehyde, forming the (E)-configured benzylidene group.

Yield and Purity:

  • Yield : 65–72%.

  • Purity : >95% (HPLC), confirmed by 1^1H NMR (δ 7.8–8.1 ppm, aromatic protons; δ 6.4 ppm, exocyclic CH).

Sequential S-Alkylation and Cyclization

Step 1: S-Alkylation

The triazole thiol is alkylated with 2-bromo-4-methylacetophenone to form an intermediate thioether.

Reagents and Conditions:

  • Solvent : Ethanol (anhydrous).

  • Base : Sodium bicarbonate (1.2 eq).

  • Temperature : Room temperature, 24–48 hours.

Intermediate**:

5-((4-Methylphenacyl)thio)-2-(4-methylphenyl)-1,2,4-triazol-3-amine (white solid, 85% yield).

Step 2: Acid-Catalyzed Cyclization

The thioether undergoes cyclization in concentrated sulfuric acid to form the thiazolo-triazolone core.

Conditions:

  • H2_2SO4_4 (98%, 0.5 mL per 1 mmol substrate).

  • Temperature : 0–5°C, 2 hours.

Intermediate**:

2-(4-Methylphenyl)thiazolo[3,2-b][1,triazol-6(5H)-one (off-white crystals, 78% yield).

Step 3: Knoevenagel Condensation

The core reacts with 4-bromobenzaldehyde to introduce the benzylidene group.

Reagents and Conditions:

  • Solvent : Ethanol with ammonium acetate (10% w/v).

  • Temperature : Reflux for 4 hours.

  • Workup : Column chromatography (silica gel, hexane/ethyl acetate 3:1).

Yield and Stereochemistry:

  • Yield : 68–75%.

  • E-configuration : Confirmed by NOESY (no coupling between benzylidene CH and adjacent protons).

Microwave-Assisted Synthesis

Optimized Protocol

A green chemistry approach reduces reaction time and improves yield.

Reagents and Conditions:

  • Microwave reactor : 300 W, 100°C.

  • Solvent : Polyethylene glycol (PEG-400).

  • Catalyst : Calcium acetate (0.5 eq).

  • Time : 20–30 minutes.

Advantages**:

  • Yield : 80–85%.

  • Purity : >98% (reduced side products).

Comparative Analysis of Methods

MethodYield (%)TimeKey AdvantageLimitation
Three-component65–726–8 hoursOne-pot simplicityRequires excess acetic anhydride
Sequential S-alkylation70–7548 hoursHigh regiocontrolMultiple purification steps
Microwave-assisted80–8530 minutesEco-friendly, rapidSpecialized equipment needed

Characterization and Validation

Spectral Data

  • 1^1H NMR (400 MHz, DMSO-d6d_6): δ 8.12 (s, 1H, triazole-H), 7.85–7.45 (m, 8H, aromatic), 6.41 (s, 1H, CH=), 2.40 (s, 3H, CH3_3).

  • IR (KBr) : 1720 cm1^{-1} (C=O), 1620 cm1^{-1} (C=N), 1580 cm1^{-1} (C=C).

  • HRMS : [M+H]+^+ calcd. for C19_{19}H14_{14}BrN3_3OS: 442.9964; found: 442.9961.

X-ray Crystallography

Single-crystal analysis confirms the E-configuration and planarity of the fused heterocycle (r.m.s. deviation: 0.0245 Å).

Industrial-Scale Considerations

  • Cost-effective reagents : Chloroacetic acid and sodium acetate preferred over noble metal catalysts.

  • Solvent recovery : Acetic acid and ethanol can be recycled via distillation.

Challenges and Solutions

  • Isomerization : Minimized by strict temperature control during Knoevenagel condensation.

  • Byproducts : Column chromatography or recrystallization removes unreacted aldehyde and oligomers .

Chemical Reactions Analysis

Types of Reactions

SALOR-INT L427616-1EA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine and bromine. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of SALOR-INT L427616-1EA, such as oxides, amines, and halogenated compounds .

Mechanism of Action

The mechanism of action of SALOR-INT L427616-1EA involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound ID / Reference Benzylidene Substituent (Position 5) Aryl Group (Position 2) Molecular Formula Molecular Weight Melting Point (°C) Key Structural Features
Target Compound 4-Bromophenyl 4-Methylphenyl C₁₈H₁₂BrN₃OS 390.27 N/A Para-bromo enhances halogen bonding
3-Bromophenyl 4-Propoxyphenyl C₂₀H₁₆BrN₃O₂S 442.33 N/A Meta-bromo; propoxy increases lipophilicity
Phenyl 4-Isopropoxyphenyl C₂₁H₁₉N₃O₂S 395.46 N/A Lack of halogen; isopropoxy enhances steric bulk
4-Ethoxy-3-methoxyphenyl 4-Bromophenyl C₂₀H₁₆BrN₃O₃S 482.33 N/A Ethoxy and methoxy improve solubility
(Compound 2h) 4-Chloro-2-((6-oxothiazolo-ylidene)methyl)phenoxy 4-Chlorophenyl C₁₉H₁₂Cl₂N₄O₂S 449.29 224–226 Chlorine substituents; acetamide linkage
5-Bromo-2-methoxyphenyl 2,4-Dichlorophenyl C₁₈H₁₀BrCl₂N₃O₂S 513.16 N/A Bromo-methoxy; dichloro enhances potency

Key Observations :

  • Halogen Effects : Bromine at the para position (target compound) may favor halogen bonding in biological systems compared to meta-bromo (). Dichloro substituents () enhance potency but may increase toxicity.
  • Methoxy/Ethoxy : ’s 4-ethoxy-3-methoxy substituents likely enhance solubility via hydrogen bonding.

Activity Trends :

  • Anticancer Potential: Furyl (2j) and thiophene (2k) derivatives show moderate activity, suggesting heterocyclic substituents enhance target binding.
  • Halogenated Compounds : Bromine and chlorine improve binding affinity but may reduce solubility.

Biological Activity

The compound (5E)-5-(4-bromobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of the thiazolo[3,2-b][1,2,4]triazole family and has garnered attention for its potential biological activities. This article will explore its biological properties, mechanisms of action, and comparison with similar compounds.

  • Molecular Formula : C18H12BrN3OS
  • Molecular Weight : 398.3 g/mol
  • CAS Number : 606956-81-4
  • Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been observed to inhibit enzymes involved in inflammatory pathways. This inhibition can lead to a reduction in inflammatory responses, making it a candidate for anti-inflammatory applications.
  • Reactive Oxygen Species Generation : The compound can generate reactive oxygen species (ROS), which may induce apoptosis in cancer cells. This property positions it as a potential anticancer agent .
  • Antimicrobial Activity : Similar compounds in the thiazolo-triazole class have shown significant antibacterial and antifungal properties. While specific data on this compound's antimicrobial activity is limited, its structural similarities suggest potential efficacy against various pathogens .

Biological Activity Data

The following table summarizes the biological activities reported for (5E)-5-(4-bromobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one and related compounds:

Activity Effect Reference
Anti-inflammatoryInhibition of inflammatory enzymes
AnticancerInduction of apoptosis in cancer cells
AntimicrobialPotential against bacteria and fungi

Case Studies and Research Findings

Research on related thiazolo[3,2-b][1,2,4]triazoles has provided insights into their biological activities:

  • Study on Antibacterial Properties : A study demonstrated that triazole derivatives exhibited significant antibacterial activity against various strains of bacteria. The mechanism involved disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
  • Cancer Research Applications : Another research highlighted that compounds with similar structures induced cell cycle arrest and apoptosis in cancer cell lines. The presence of bromine in the structure was noted to enhance cytotoxic effects compared to non-halogenated analogs .

Comparison with Similar Compounds

To understand the unique properties of (5E)-5-(4-bromobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, it is essential to compare it with structurally similar compounds:

Compound Name Substituent Biological Activity
(5E)-5-(3-chlorobenzylidene)-2-(4-methylphenyl)...ChlorineModerate anticancer activity
(5E)-5-(3-fluorobenzylidene)-2-(4-methylphenyl)...FluorineEnhanced stability; varied activity
(5E)-5-(3-methylbenzylidene)-2-(4-methylphenyl)...MethylAltered solubility; reduced reactivity

These comparisons indicate that halogen substitutions significantly influence the biological activity and stability of these compounds.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (5E)-5-(4-bromobenzylidene)-2-(4-methylphenyl)thiazolo-triazolone, and how do reaction conditions impact yield?

  • Methodology : Multi-step synthesis typically involves condensation of thiazole and triazole precursors, followed by bromobenzylidene incorporation via Knoevenagel or Wittig reactions. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., piperidine for Knoevenagel). Yield optimization requires HPLC purity checks and spectroscopic validation (NMR, FT-IR) at each step .
  • Data Insight : For analogs, yields drop below 40% in non-polar solvents due to poor intermediate solubility .

Q. How is the structural conformation of this compound validated, particularly the (5E)-geometry?

  • Methodology : X-ray crystallography or NOESY NMR confirms the E-configuration of the benzylidene moiety. Computational modeling (DFT) predicts bond angles and dihedral angles, which align with experimental NMR coupling constants (e.g., 3JHH > 12 Hz for trans-olefinic protons) .
  • Data Insight : Substituents like bromine increase steric hindrance, stabilizing the E-isomer .

Q. What in vitro assays are suitable for preliminary screening of its biological activity?

  • Methodology : Standard assays include:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
  • Anticancer : MTT assay (IC50 in HeLa or MCF-7 cells).
  • Anti-inflammatory : COX-2 inhibition ELISA.
  • Data Validation : Positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves are critical .

Advanced Research Questions

Q. How do structural analogs with halogen substitutions (e.g., Cl, F) differ in bioactivity, and what explains these variations?

  • Methodology : Compare IC50 values of bromo-, chloro-, and fluoro-substituted analogs using QSAR models. Key parameters include Hammett σ constants (electron-withdrawing effects) and LogP (lipophilicity). Fluorinated analogs often show enhanced membrane permeability but reduced target binding affinity compared to bromo derivatives .
  • Data Contradiction : While bromine enhances DNA intercalation in some thiazolo-triazoles, fluorine may favor kinase inhibition due to smaller size .

Q. What strategies resolve discrepancies between computational binding predictions and experimental activity data?

  • Methodology :

Molecular Dynamics (MD) Simulations : Assess protein-ligand stability over 100 ns trajectories.

Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) for target proteins (e.g., EGFR, Topoisomerase II).

Metabolite Profiling : LC-MS to identify off-target interactions or metabolic inactivation .

  • Case Study : A 2024 study found MD-predicted stable binding to EGFR contradicted low cellular activity; SPR revealed competitive inhibition by ATP in vivo .

Q. How can QSAR models guide the design of derivatives with improved pharmacokinetics?

  • Methodology :

  • Descriptor Selection : Include topological polar surface area (TPSA), LogP, and molecular weight.
  • Model Training : Use partial least squares (PLS) regression on datasets of IC50 and ADME properties (e.g., Caco-2 permeability).
  • Validation : Leave-one-out cross-validation (Q² > 0.6) and external test sets .
    • Example : Derivatives with TPSA < 90 Ų and LogP 2–4 show optimal blood-brain barrier penetration in murine models .

Q. What techniques elucidate the role of the thiazolo-triazole core in redox-mediated cytotoxicity?

  • Methodology :

  • ROS Detection : Flow cytometry with DCFH-DA in treated cancer cells.
  • Electrochemical Analysis : Cyclic voltammetry to measure reduction potentials (E1/2) of the core structure.
  • Gene Expression : qPCR for Nrf2/ARE pathway markers .
    • Finding : The triazole moiety’s electron-deficient nature facilitates ROS generation, correlating with apoptosis in Jurkat cells (EC50 = 8.2 µM) .

Data Contradiction Analysis

Q. Why do solubility predictions (e.g., Abraham model) conflict with experimental solubility in PBS?

  • Root Cause : The bromobenzylidene group induces π-π stacking in crystalline form, reducing aqueous solubility despite favorable LogP.
  • Resolution : Use co-solvents (e.g., DMSO:PBS 1:9) or synthesize PEGylated prodrugs to enhance dispersion .

Q. How to address inconsistent IC50 values across cell lines for the same compound?

  • Approach :

Cell Line Profiling : Compare expression levels of target proteins (e.g., Western blot for EGFR).

Microenvironment Mimicry : 3D spheroid vs. monolayer culture disparities (e.g., hypoxia in spheroids reduces drug uptake) .

  • Example : IC50 in MCF-7 monolayers (12 µM) vs. spheroids (35 µM) due to poor penetration .

Tables for Key Findings

Property Value/Outcome Reference
Synthetic Yield (Optimized)58% (DMF, 100°C, piperidine catalyst)
Aqueous Solubility0.12 mg/mL (PBS, pH 7.4)
HeLa Cell IC509.7 µM
LogP (Predicted)3.4
COX-2 Inhibition (IC50)1.2 µM

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